2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a fused thiazole and pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,7-dimethylthiazole with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic procedures that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl groups or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemistry: It is used in the development of pesticides and fungicides due to its ability to inhibit specific enzymes in pests.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2H-thiazolo[4,5-d][1,2,3]triazole: A similar heterocyclic compound with a fused thiazole and triazole ring system.
Thiazolo[4,5-b]pyridine: Another related compound with a thiazole and pyridine ring fusion.
Uniqueness
2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct electronic and steric properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
2,7-dimethyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-3-6-5(7(11)10-9-3)8-4(2)12-6/h1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXGWRSFORCVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1SC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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